molecular formula C15H14O3 B016803 3-Benzyloxy-4-methoxybenzaldehyde CAS No. 6346-05-0

3-Benzyloxy-4-methoxybenzaldehyde

Cat. No. B016803
CAS RN: 6346-05-0
M. Wt: 242.27 g/mol
InChI Key: VQVQZFHUXRSRBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as 4-benzyloxy-2-methoxybenzaldehyde, typically involves O-alkylation reactions followed by Vilsmeier-Hack (V-H) reactions. The optimal conditions for such syntheses have been established, involving catalysts like TBAB, specific reactant ratios, and controlled reaction temperatures to achieve high yields (Lu Yong-zhong, 2011).

Scientific Research Applications

  • Chemical Synthesis Efficiency : The use of ultrasound-assisted synthesis for creating 4-benzyloxy-3-methoxybenzaldehyde through O-alkylation of vanillin with benzyl chloride shows promise for efficient chemical synthesis in cavitation (Dubey & Gogate, 2014).

  • Solid Phase Organic Synthesis : Secondary amide-based linkers derived from 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde enhance solid phase organic synthesis, leading to high purity products (Swayze, 1997).

  • Applications in Food, Cosmetics, and Pharmaceuticals : Methoxybenzaldehydes in plants, including 3-Benzyloxy-4-methoxybenzaldehyde, exhibit refreshing fragrances and medicinal properties, making them useful in food, cosmetics, and pharmaceutical industries (Kundu & Mitra, 2016).

  • Anticancer Activity : Benzyloxybenzaldehyde derivatives, particularly compound 29, have shown significant anticancer activity against HL-60 cells by arresting cell cycle progression and inducing apoptosis (Lin et al., 2005).

  • Chemical Analysis : High-Performance Liquid Chromatography (HPLC) and UV methods have been developed to study synthesized 4-hydroxy-3-methoxybenzaldehyde Schiff bases, providing reliable and economical analysis for various derivatives (Chigurupati et al., 2017).

  • Intermediates in Synthesis of Lamellarins : Synthesis of 3-Benzyloxy-4-methoxybenzaldehyde, 3,4-Dibenzyloxybenzaldehyde, and other intermediates for Lamellarins using a phase transfer catalyst demonstrates its role in the synthesis of complex organic compounds (Gong et al., 2006).

  • Antileukemic Properties : Conjugating benzyl vanillin and benzimidazole structures, which includes derivatives of 3-Benzyloxy-4-methoxybenzaldehyde, produces compounds with enhanced antileukemic properties and improved specificity towards leukemia cells (Al-Mudaris et al., 2013).

properties

IUPAC Name

4-methoxy-3-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-14-8-7-13(10-16)9-15(14)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVQZFHUXRSRBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212879
Record name 3-Benzyloxy-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyloxy-4-methoxybenzaldehyde

CAS RN

6346-05-0
Record name 3-(Benzyloxy)-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6346-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzyloxy-4-methoxybenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006346050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6346-05-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196547
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6346-05-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43750
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Benzyloxy-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-benzyloxy-4-methoxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.138
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-BENZYLOXY-4-METHOXYBENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RT2M9C3XZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of isovanillin (200 g) in dimethylformamide (500 ml) is added potassium carbonate (236 g) under ice-cooling, and thereto is added dropwise benzyl bromide (203 ml), and the mixture is stirred overnight. The insoluble materials in the resulting residue are removed by filtration, and washed with acetone, and the filtrate is concentrated under reduced pressure to remove the solvent. The residue is washed again with ether and water, and concentrated under reduced pressure to remove the solvent to give 3-benzyloxy-4-methoxybenzaldehyde as an oily product.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
236 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
203 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 300 g of 3-benzyloxy-4-hydroxybenzaldeyde (obtained as described in example 62) in 600 ml of dimethylformamide was added to a suspension of 34.6 g of sodium hydride in 346 ml of dimethylformamide under stirring in nitrogen atmosphere. After complete dissolution of sodium hydride 116 g of chloromethyl methyl ether were added; stirring was continued for 30 minutes. The mixture was then diluted with water and extracted with ethyl ether. The combined organic phase was dried over sodium sulfate, filtered and evaporated. The residue was distilled (b.p. 178°-183° C./0.1 mm Hg) to give 3-benzyloxy-4-methoxybenzaldehyde, m.p. 30° C. (from petroleum ether, b.p. 30°-70° C.).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
34.6 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
346 mL
Type
solvent
Reaction Step One
Quantity
116 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyloxy-4-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Benzyloxy-4-methoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Benzyloxy-4-methoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Benzyloxy-4-methoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Benzyloxy-4-methoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Benzyloxy-4-methoxybenzaldehyde

Citations

For This Compound
190
Citations
L Benmekhbi, S Mosbah… - Oriental Journal of …, 2015 - pdfs.semanticscholar.org
… In this study, a series of new chalcone-like compound (2a–i) were synthesized by the reaction of 3-benzyloxy-4-methoxybenzaldehyde with the appropriately acetophenon derivatives.…
Number of citations: 1 pdfs.semanticscholar.org
Y Kim, NH Nam, YJ You, BZ Ahn - Bioorganic & medicinal chemistry letters, 2002 - Elsevier
… : commercially available 3-hydroxy-4-methoxybenzaldehyde was treated with benzylbromide in the presence of anhydrous K 2 CO 3 to give 3-benzyloxy-4-methoxybenzaldehyde, …
Number of citations: 111 www.sciencedirect.com
J Shi - Acta Crystallographica Section E: Structure Reports …, 2005 - scripts.iucr.org
The molecule of the title compound, C20H18N4O6·C3H3N, is non-planar. The central benzene ring makes dihedral angles of 85.73 (10) and 2.70 (12) with the terminal phenyl ring and …
Number of citations: 1 scripts.iucr.org
MD Coleman, DL Rathbone, CR Endersby… - Environmental …, 2000 - Elsevier
… I was synthesised from two components, the amidrazone nucleus (2-pyridylcarboxamidrazone), and 3-benzyloxy-4-methoxybenzaldehyde (PI). The amidrazone nucleus was shown to …
Number of citations: 4 www.sciencedirect.com
GS Jayatilake - 1976 - search.proquest.com
… 3-Benzyloxy-4-methoxybenzaldehyde (31) To a solution of 3-hydroxy-4-methoxybenzaldehyde (30), 80 g (0.52 mol), in 500 ml of ethanol, was added benzyl chloride, 88 g (0.70 mol), …
Number of citations: 2 search.proquest.com
C Liu, Z Chen, X Li, J Tang, X Qin - Chirality, 2013 - Wiley Online Library
… Compound 8 was prepared by a six-step reaction using 3-benzyloxy-4-methoxybenzaldehyde (1) as a starting material. The X-ray crystal diffraction structure of two compounds, racemic …
Number of citations: 8 onlinelibrary.wiley.com
PT Anastas, R Stevenson - Journal of Natural Products, 1991 - ACS Publications
Two natural arylnaphthalene lignan lactones, daurinol [4] and retrochinensin [5], have been synthesized by a short reaction pathway from isovanillin. By heating in xylenes, the ester 3-…
Number of citations: 34 pubs.acs.org
GS Annapurna, VH Deshpande - Synthetic Communications, 1983 - Taylor & Francis
Combretastatin (1) is a new plant product isolated recently by Pettit et al 1 . from the South African tree, Combretum caffrum that possesses central nervous system antineoplastic activity …
Number of citations: 8 www.tandfonline.com
J Palaty - 1990 - open.library.ubc.ca
… The butanolide 58 was synthesized by a route involving the Stobbe condensation of 3-benzyloxy-4-methoxybenzaldehyde with dimethylsuccinate to yield 2-(3benzyloxy-4-…
Number of citations: 4 open.library.ubc.ca
大和正利, 佐藤浩一, 橋垣國子, 小山鷹二 - … and Pharmaceutical Bulletin, 1977 - jlc.jst.go.jp
… Method B: To an absolute methanol solution of equimolecular phosphonium salt and 3-benzyloxy-4methoxybenzaldehyde, a methanolic solution of 0.2 N lithium methoxide was added …
Number of citations: 4 jlc.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.